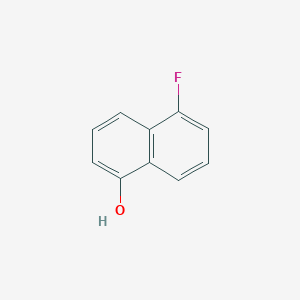

5-Fluoronaphthalen-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQITEWKYHQQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491403 | |

| Record name | 5-Fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61761-32-8 | |

| Record name | 5-Fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Naphthalene Scaffolds

An In-depth Technical Guide to 5-Fluoronaphthalen-1-ol: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[1][2][3] When applied to rigid, aromatic systems like naphthalene, these modifications can profoundly influence metabolic stability, membrane permeability, and target binding affinity.[4]

This compound emerges as a particularly valuable, though specialized, building block. It combines the established naphthalene core, present in numerous FDA-approved drugs like Propranolol and Naproxen, with the advantageous properties of a hydroxyl group and a strategically placed fluorine atom. This guide offers a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, synthesizing available data to illuminate its chemical properties, reactivity, synthesis, and potential applications.

Part 1: Molecular Profile and Physicochemical Characteristics

Understanding the fundamental physicochemical properties of this compound is the first step in harnessing its potential. While extensive experimental data for this specific isomer is not broadly published, we can compile key identifiers and properties from chemical suppliers and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61761-32-8 | [5] |

| Molecular Formula | C₁₀H₇FO | [6] |

| Molecular Weight | 162.16 g/mol | [6][7] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water. | [8][9] |

| pKa (Phenolic H) | ~9.6 (Predicted, based on 1-naphthol) | [10] |

Note: The pKa is estimated based on the parent compound, 1-naphthol. The electron-withdrawing nature of the fluorine atom may slightly decrease the pKa (increase acidity) compared to the parent compound.

Part 2: Spectroscopic Signature and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a definitive public spectrum is not available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the fused aromatic system and H-F coupling.

-

Aromatic Region (approx. 7.0-8.2 ppm): Six distinct aromatic protons will be present. The protons on the same ring as the hydroxyl group will be influenced by its electron-donating nature, while those on the fluorinated ring will be affected by the fluorine's electronegativity. Protons ortho and meta to the fluorine atom will exhibit characteristic coupling constants (J-HF).

-

Hydroxyl Proton (approx. 5.0-6.0 ppm): A broad singlet is expected for the phenolic proton, which can be exchanged with D₂O. Its exact chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals for the naphthalene core.

-

C-F Carbon (approx. 155-165 ppm): The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹J-CF ≈ 240-250 Hz).

-

C-OH Carbon (approx. 150-155 ppm): The carbon bearing the hydroxyl group will be shifted downfield.

-

Other Aromatic Carbons (approx. 110-140 ppm): The remaining eight carbons will appear in this region, with those ortho and meta to the fluorine showing smaller C-F coupling constants.

Infrared (IR) Spectroscopy:

-

O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.

-

C-F Stretch (approx. 1100-1250 cm⁻¹): A strong, sharp absorption band indicating the presence of the carbon-fluorine bond.

-

Aromatic C=C Stretch (approx. 1450-1600 cm⁻¹): Multiple sharp bands typical of the naphthalene ring system.

-

Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Medium to weak bands.

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 162.16. Common fragmentation patterns would involve the loss of CO (m/z 134) and subsequent loss of fluorine or hydrogen fluoride.

Part 3: Synthesis and Mechanistic Insight

The synthesis of fluorinated naphthalenes often requires specialized methods, as direct fluorination can be aggressive and non-selective. A plausible and common strategy involves the diazotization of a corresponding amine followed by a Schiemann reaction or a variation thereof.

Proposed Synthetic Workflow: From 5-Amino-1-naphthol

A logical precursor for this compound is 5-Amino-1-naphthol. The synthesis would proceed via the formation of a diazonium salt, which is then converted to the fluoro derivative.

Experimental Protocol (Illustrative)

-

Diazotization: 5-Amino-1-naphthol is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath.[11]

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred mixture, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30-60 minutes. The formation of the diazonium tetrafluoroborate salt may result in a precipitate.

-

Schiemann Reaction: The resulting diazonium salt slurry is filtered, washed with cold ether, and dried.

-

The dried salt is then gently heated until the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) ceases. This thermal decomposition directly substitutes the diazonium group with fluorine.

-

Purification: The crude product is cooled and purified, typically by extraction into an organic solvent followed by column chromatography on silica gel to yield pure this compound.[12]

Causality: The use of HBF₄ is crucial as it forms the tetrafluoroborate salt of the diazonium ion. This salt is often a stable, isolable solid, which, upon heating, decomposes cleanly to provide the aryl fluoride, making the Schiemann reaction a reliable method for introducing fluorine into an aromatic ring.

Part 4: Chemical Reactivity and Electronic Profile

The reactivity of the this compound ring system is governed by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing but ortho-, para-directing fluorine atom (-F).

-

Hydroxyl Group Influence: The -OH group is a powerful activating, ortho-, para-director. It strongly activates positions 2 and 4 for electrophilic aromatic substitution.

-

Fluorine Atom Influence: The -F atom is deactivating due to its inductive effect but is also an ortho-, para-director due to resonance. It directs incoming electrophiles to positions 6 and 8.

The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. The highly activated positions ortho to the hydroxyl group (2 and 4) are the most likely sites of reaction under standard conditions.

Part 5: Applications in Drug Discovery

The primary utility of this compound lies in its role as a scaffold in drug discovery. The introduction of fluorine can confer several advantages to a parent molecule.[1][2]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

- 6. 2-Fluoronaphthalen-1-ol | C10H7FO | CID 2761403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Fluoronaphthalen-1-ol | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aosc.in [aosc.in]

- 9. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]

- 10. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]

- 11. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoronaphthalen-1-ol (CAS: 61761-32-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Naphthalene Scaffolds in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic placement of a fluorine atom can alter pKa, enhance membrane permeability, and block sites of metabolic degradation, thereby improving pharmacokinetic profiles.[2] Within this context, fluorinated polycyclic aromatic hydrocarbons, such as the naphthalene system, represent a class of privileged structures. 5-Fluoronaphthalen-1-ol, a bifunctional molecule featuring both a nucleophilic hydroxyl group and a metabolically robust fluorinated aromatic ring, emerges as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents and chemical probes.

This guide serves as a comprehensive technical resource on this compound, providing an in-depth analysis of its physicochemical properties, synthesis, spectral characterization, and safe handling. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry programs. The presence of the fluorine atom can significantly influence the compound's reactivity, polarity, and biological activity, often by enhancing its lipophilicity and modifying its interactions with biological targets.[1]

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61761-32-8 | [3] |

| Molecular Formula | C₁₀H₇FO | [1][4] |

| Molecular Weight | 162.16 g/mol | [1][4] |

| Appearance | Not specified (typically off-white to tan solid for naphthols) | - |

| Purity | ≥97% - 99% (as per commercial suppliers) | [1][5] |

| Storage Conditions | 2-8 °C, Keep in dark place, Inert atmosphere | [5] |

Safety and Handling Summary:

This compound requires careful handling in a controlled laboratory environment. Users must consult the full Safety Data Sheet (SDS) before use.[3]

-

Hazard Statements: Based on data for related fluorinated and naphthalene compounds, potential hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[6][7] Naphthalene derivatives may also be toxic to aquatic life with long-lasting effects.[6]

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Synthesis and Mechanistic Insight

A potential synthetic approach could involve the electrophilic fluorination of a protected 1-naphthol derivative or the nucleophilic substitution on a suitably activated difluoronaphthalene precursor. The choice of reagents and reaction conditions is critical to control regioselectivity and avoid the formation of undesired isomers.

Caption: Plausible synthetic strategies for this compound.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the target compound. Below are the key spectroscopic data points for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An experimental FTIR spectrum is available for this compound.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3550 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1500-1600 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | C-O stretch (phenol) |

| 1000-1100 | Strong | C-F stretch |

| 680-860 | Strong | Aromatic C-H out-of-plane bend |

Data interpreted from general IR absorption tables and the available spectrum on SpectraBase.[4][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. While experimental spectra for this compound are not publicly cataloged, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures like 1-fluoronaphthalene.[10][11]

¹H NMR (Proton NMR): The spectrum is expected to show six distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) and one broad signal for the hydroxyl proton. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus.

-

H at C2, C3, C4: These protons will show standard ortho- and meta- H-H coupling.

-

H at C6, C7, C8: These protons will show H-H coupling and additional, smaller H-F coupling (JHF). The proton ortho to the fluorine (H at C6) will likely show the largest H-F coupling.

-

-OH Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.

¹³C NMR (Carbon NMR): The spectrum will display ten signals for the ten carbon atoms of the naphthalene core. The key feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C5 and smaller couplings for carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away.

-

C5 (Carbon bearing Fluorine): This signal will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz).[12][13]

-

C1 (Carbon bearing Hydroxyl): The chemical shift will be significantly downfield (δ > 150 ppm) due to the oxygen atom.

-

Other Aromatic Carbons: These will appear as doublets or singlets (if proton decoupled) in the typical aromatic region (δ 110-140 ppm), with those on the fluorinated ring showing discernible C-F coupling.[13]

Caption: Standard workflow for the purification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass.

-

Expected Exact Mass: 162.0481 g/mol .[4]

-

Expected Molecular Ion [M]⁺: m/z = 162.

Applications in Drug Development and Chemical Synthesis

While specific patents explicitly citing this compound (CAS 61761-32-8) are not prevalent in broad searches, its value lies in its potential as a key intermediate. The structure is a logical precursor for a variety of more complex molecules. The hydroxyl group serves as a handle for derivatization (e.g., etherification, esterification, or conversion to a leaving group for cross-coupling), while the fluoronaphthalene core provides a lipophilic, metabolically stable scaffold.

Potential Synthetic Applications:

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to generate a diverse library of ethers, which are common motifs in drug candidates.

-

Conversion to Triflate: The hydroxyl group can be converted to a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-nitrogen bonds at the C1 position.

-

Scaffold for Bioactive Molecules: The 5-fluoronaphthol core can be incorporated into larger molecules targeting a range of biological systems, from kinase inhibitors to CNS-active agents, where the properties imparted by the fluorine atom are desirable.

The strategic use of fluorinated building blocks is a validated approach in the development of successful pharmaceuticals, and this compound is a prime candidate for inclusion in such discovery programs.[12]

References

- This cit

-

Unzner, T. A., Magauer, T. (2021). Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate. Available at: [Link]

- This cit

- This cit

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

- This cit

- This cit

- This cit

-

SpectraBase. 1-Naphthalenol, 5-fluoro-. Available at: [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

- This cit

- This cit

- This cit

- This cit

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- This cit

- This cit

-

UCLA Chemistry. IR Absorption Table. Available at: [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. CAS 61761-32-8: 1-Naphthalenol, 5-fluoro- | CymitQuimica [cymitquimica.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemscene.com [chemscene.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chiralen.com [chiralen.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. researchgate.net [researchgate.net]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. acdlabs.com [acdlabs.com]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. When applied to rigid, aromatic scaffolds like naphthalene, fluorination can profoundly influence lipophilicity, metabolic stability, and binding interactions with target proteins.[3]

This compound is a molecule of significant interest, combining the established naphthalene-1-ol scaffold with the modulating effects of a fluorine atom at the C5 position. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its potential development as a drug lead, a tool compound in chemical biology, or a building block in synthetic chemistry. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and offering field-proven insights into their determination and interpretation.

Molecular and Physicochemical Profile

A thorough characterization of a compound's physical and chemical properties is fundamental to its journey from discovery to application. These parameters govern everything from solubility and absorption to formulation and stability.

Core Molecular Attributes

| Property | Value | Source |

| Chemical Formula | C₁₀H₇FO | [4] |

| Molecular Weight | 162.16 g/mol | [4] |

| CAS Number | 61761-32-8 |

Melting Point: A Key Indicator of Purity and Lattice Energy

The melting point is one of the most fundamental physical properties of a solid. For a pure crystalline substance, it is a sharp, well-defined temperature at which the solid transitions to a liquid. This temperature provides a measure of the energy required to overcome the crystal lattice forces. In drug development, a sharp melting point is a primary indicator of compound purity. Impurities typically cause a depression and broadening of the melting point range.

Comparative Data of Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthalenol | 95-98 | 278-280 |

| 1-Fluoronaphthalene | -13 | 215 |

| This compound | Not available | Not available |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range of a solid organic compound.[5][6][7]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystalline sample in a mortar and pestle.

-

Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[7]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).

-

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's absorption and bioavailability.[8] Poor solubility can be a major hurdle in drug development, leading to low efficacy and formulation challenges. Understanding a compound's solubility profile in various solvents is also essential for purification, analysis, and formulation. The presence of the polar hydroxyl group in this compound suggests some aqueous solubility, likely enhanced by its ability to act as a hydrogen bond donor and acceptor. However, the large, non-polar naphthalene core will limit this solubility.[9]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a standard shake-flask method for determining the solubility of a compound in a given solvent.[10][11][12]

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.

-

-

Sample Processing:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase).

-

Filter the supernatant through a fine syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Measure the concentration of the compound in the diluted solution.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or µM.

-

Acidity Constant (pKa): Predicting Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the phenolic hydroxyl group is acidic. The pKa value is critical as it dictates the charge state of the molecule at a given physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[13] The electron-withdrawing nature of the fluorine atom is expected to make the hydroxyl group of this compound more acidic (i.e., have a lower pKa) compared to unsubstituted 1-Naphthalenol (pKa ≈ 9.4).

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore close to the ionizable center, as the UV-Vis spectrum will change with pH.[13]

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

-

Sample Preparation for Measurement:

-

In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

-

Spectrophotometric Measurement:

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot absorbance at a selected wavelength versus pH. The resulting data should form a sigmoidal curve.

-

The pKa can be determined as the pH at the inflection point of this curve.[13] Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.

-

For sparingly soluble compounds, co-solvents may be necessary, and the apparent pKa must be extrapolated back to aqueous conditions.[14][15]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical profiling of a novel compound.

Caption: Workflow for physicochemical profiling.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[16][17][18]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The hydroxyl proton signal may be broad and its chemical shift solvent-dependent.

-

¹³C NMR: The carbon spectrum will display ten signals for the ten carbon atoms of the naphthalene ring. The signals for carbons near the fluorine atom will appear as doublets due to carbon-fluorine (C-F) coupling. The C-F coupling constants are valuable structural parameters.[19]

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[20] The ¹⁹F NMR spectrum of this compound is expected to show a single multiplet, with its chemical shift providing information about the electronic environment of the fluorine atom. The splitting pattern will arise from coupling to nearby protons.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.[2]

-

Sample Weighing: Weigh approximately 2-5 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[18]

-

Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[18]

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorptions are:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

C-O stretching around 1200-1260 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

Experimental Protocol: FT-IR Sample Preparation (Thin Solid Film)

This method is often used for solid samples that are soluble in a volatile solvent.[3]

-

Dissolution: Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Deposition: Place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[21][22] The naphthalene ring system is a strong chromophore. The spectrum of this compound is expected to show characteristic absorption bands in the UV region (typically 200-350 nm). The position and intensity of these bands (λₘₐₓ) are sensitive to the solvent and the substitution pattern on the aromatic ring.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in which the compound is soluble.

-

Stock Solution: Prepare an accurate stock solution of the compound of known concentration.

-

Dilution: Prepare a dilute solution from the stock solution such that its maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units).

-

Measurement:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline.

-

Replace the blank with the sample cuvette and measure the absorption spectrum over the desired wavelength range.[23]

-

Synthesis and Safety

Synthetic Considerations

The synthesis of fluoronaphthalenes can be achieved through various methods, including electrophilic fluorination of naphthalene precursors or nucleophilic substitution reactions. A plausible approach for this compound could involve the diazotization of 5-aminonaphthalen-1-ol followed by a Schiemann reaction or a related fluorination protocol.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for handling related aromatic and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[24]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[18]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[24]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule with significant potential, stemming from the strategic placement of a fluorine atom on a privileged naphthalenol scaffold. Its physicochemical properties—melting point, solubility, and pKa—are the critical descriptors that will dictate its behavior in both chemical and biological systems. While specific experimental values require dedicated laboratory investigation, this guide provides the established, authoritative protocols necessary for their determination. A comprehensive understanding of these properties, obtained through the rigorous application of the methodologies described herein, is the essential first step in unlocking the full potential of this promising compound in drug discovery and chemical research.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology website: [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2022). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(1), 3-12. Retrieved from [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research and Applications, 5(2), 1-2. Retrieved from [Link]

-

Varol, E. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1600. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. Retrieved from [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Ferriz, J. M. R., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Pharmaceutical Research, 7(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Retrieved from [Link]

-

ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-12. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information S1. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Naphthol. Retrieved from [Link]

-

The University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoronaphthalen-1-ol. Retrieved from [Link]

-

University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. sciresliterature.org [sciresliterature.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. researchgate.net [researchgate.net]

- 16. organomation.com [organomation.com]

- 17. depts.washington.edu [depts.washington.edu]

- 18. sites.bu.edu [sites.bu.edu]

- 19. acdlabs.com [acdlabs.com]

- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. longdom.org [longdom.org]

- 22. eu-opensci.org [eu-opensci.org]

- 23. youtube.com [youtube.com]

- 24. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoronaphthalen-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoronaphthalen-1-ol (CAS No. 61761-32-8), a key fluorinated aromatic compound of interest to researchers and professionals in drug development and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule.

Introduction to this compound

This compound, also known as 5-fluoro-1-naphthol, is a substituted naphthalene derivative. The strategic placement of a fluorine atom and a hydroxyl group on the naphthalene core imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the hydroxyl group provides a reactive handle for further chemical modifications. Accurate interpretation of its spectroscopic data is paramount for its effective utilization in research and development.

Spectroscopic Analysis Workflow

The structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. The logical workflow for its characterization is outlined below.

Caption: Spectroscopic analysis workflow for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme will be used:

Caption: Structure and atom numbering for this compound.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the hydroxyl proton. The coupling patterns will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) interactions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.10 - 7.20 | d | J(H2-H3) ≈ 8.0 |

| H-3 | 7.40 - 7.50 | t | J(H3-H2) ≈ 8.0, J(H3-H4) ≈ 8.0 |

| H-4 | 7.80 - 7.90 | d | J(H4-H3) ≈ 8.0 |

| H-6 | 6.90 - 7.00 | dd | J(H6-H7) ≈ 8.0, J(H6-F5) ≈ 9.0 |

| H-7 | 7.25 - 7.35 | t | J(H7-H6) ≈ 8.0, J(H7-H8) ≈ 8.0 |

| H-8 | 7.90 - 8.00 | d | J(H8-H7) ≈ 8.0 |

| 1-OH | 5.00 - 6.00 | br s | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes. The predicted chemical shifts are based on the electron-donating effect of the hydroxyl group and the electron-withdrawing and mesomeric effects of the fluorine atom. The through-space coupling between the fluorine at C-5 and the proton at C-6 is a key diagnostic feature.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The signals for carbons bearing fluorine will appear as doublets due to carbon-fluorine (C-F) coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 150 - 152 | d | J(C1-F5) ≈ 2.0 |

| C-2 | 110 - 112 | s | - |

| C-3 | 125 - 127 | s | - |

| C-4 | 120 - 122 | s | - |

| C-4a | 126 - 128 | d | J(C4a-F5) ≈ 8.0 |

| C-5 | 158 - 160 | d | J(C5-F) ≈ 250 |

| C-6 | 112 - 114 | d | J(C6-F5) ≈ 20 |

| C-7 | 128 - 130 | s | - |

| C-8 | 115 - 117 | d | J(C8-F5) ≈ 5.0 |

| C-8a | 135 - 137 | s | - |

Expertise & Experience: The large one-bond C-F coupling constant (¹JCF) is a hallmark of fluorinated aromatic compounds and is crucial for identifying the carbon directly attached to the fluorine atom. The smaller two-, three-, and four-bond couplings provide further structural confirmation.

C. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide direct information about the fluorine substituent. For this compound, a single signal is expected.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-5 | -115 to -125 | m |

Trustworthiness: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The predicted range is typical for a fluorine atom attached to a naphthalene ring. The multiplicity will arise from couplings to neighboring protons, primarily H-4 and H-6.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbon-fluorine, and aromatic moieties. An experimental FTIR spectrum for this compound is noted in the SpectraBase database, though direct access is restricted.[1]

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Authoritative Grounding: The broadness of the O-H stretch is indicative of hydrogen bonding. The strong C-F and C-O stretching vibrations are highly characteristic and aid in the confirmation of these functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇FO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS).

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇FO |

| Molecular Weight | 162.16 g/mol |

| Exact Mass | 162.0481 g/mol |

| [M]+• | m/z 162 |

| Key Fragments | m/z 134 ([M-CO]+•), m/z 133 ([M-CHO]+) |

Self-Validating System: The presence of the molecular ion peak at m/z 162 confirms the molecular weight. Fragmentation patterns, such as the loss of CO (28 Da) or CHO (29 Da), are characteristic of naphthols and provide further structural evidence.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the range of 0 to 180 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scales using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. For HRMS, use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

Summary

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The key diagnostic features include the characteristic splitting patterns in the NMR spectra due to H-F and C-F couplings, the prominent O-H and C-F stretching bands in the IR spectrum, and the definitive molecular ion peak in the mass spectrum. This guide serves as a valuable resource for scientists and researchers working with this important fluorinated building block.

References

-

CAS No. 61761-32-8 for this compound. Chiralen Pharmaceutical Co., Ltd.

-

1-Naphthalenol, 5-fluoro- FTIR Spectrum. SpectraBase.

-

Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. ResearchGate.

Sources

A Technical Guide to the Synthesis and Purification of 5-Fluoronaphthalen-1-ol

Abstract

This whitepaper provides an in-depth technical guide for the synthesis and purification of 5-Fluoronaphthalen-1-ol, a key intermediate in pharmaceutical and materials science. The document outlines a robust and reproducible synthetic strategy commencing from 5-fluoro-1-naphthylamine, detailing the critical parameters of the diazotization and subsequent hydrolysis reactions. Furthermore, it presents a systematic approach to the purification of the crude product, emphasizing chromatographic and recrystallization techniques to achieve high purity. This guide is intended for researchers, scientists, and professionals in drug development, offering practical insights and a validated procedural framework to support their research and development endeavors.

Introduction

This compound is a fluorinated aromatic compound of significant interest due to its utility as a versatile building block in the synthesis of various high-value molecules. The introduction of a fluorine atom into the naphthalene scaffold can profoundly influence the physicochemical properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial precursor in the development of novel pharmaceuticals and advanced materials.

This guide provides a comprehensive overview of a reliable and scalable method for the synthesis and purification of this compound. The presented methodology is grounded in established chemical principles and has been optimized for efficiency and product purity.

Synthetic Strategy: From Amine to Phenol

The most common and efficient route for the preparation of this compound involves a two-step sequence starting from the readily available 5-fluoro-1-naphthylamine. This strategy leverages the diazotization of the primary aromatic amine, followed by a carefully controlled hydrolysis of the resulting diazonium salt to yield the desired phenol.

Step 1: Diazotization of 5-Fluoro-1-naphthylamine

The initial step is the conversion of the primary aromatic amine, 5-fluoro-1-naphthylamine, into a diazonium salt.[1] This is achieved through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1]

Causality of Experimental Choices:

-

Low Temperature: The reaction is conducted at low temperatures, typically between -5 to 0 °C.[2] This is critical as diazonium salts are thermally unstable and can decompose prematurely at higher temperatures, leading to unwanted side products and reduced yields.

-

Strong Acidic Medium: The presence of a strong acid is essential for the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite. An excess of acid also ensures that the starting amine remains protonated, preventing it from coupling with the newly formed diazonium salt.[3]

Experimental Protocol: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-fluoro-1-naphthylamine in a dilute solution of hydrochloric acid.

-

Cool the suspension to -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature to ensure complete conversion to the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

The second step involves the hydrolysis of the 5-fluoro-1-naphthalenediazonium salt to this compound. This is typically achieved by carefully heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and its departure facilitates the nucleophilic attack of water on the aromatic ring.

Causality of Experimental Choices:

-

Controlled Heating: The hydrolysis must be performed with careful temperature control. Rapid heating can lead to vigorous decomposition and the formation of tarry byproducts. A gradual increase in temperature allows for a controlled evolution of nitrogen gas and a cleaner reaction.

-

Aqueous Environment: Water acts as the nucleophile in this reaction, replacing the diazonium group with a hydroxyl group.

Experimental Protocol: Hydrolysis

-

Slowly heat the solution containing the 5-fluoro-1-naphthalenediazonium salt to approximately 50-60 °C.

-

Maintain this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature. The crude this compound will often precipitate out of the solution.

Purification of Crude this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and inorganic salts. A multi-step purification process is necessary to achieve the high purity required for subsequent applications.

Initial Work-up

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid and inorganic salts.

-

Dry the crude solid under vacuum.

Column Chromatography

For a high degree of purification, column chromatography is a highly effective technique.[4] This method separates compounds based on their differential adsorption to a stationary phase.[4]

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is a common and effective stationary phase for the purification of moderately polar organic compounds like this compound.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Experimental Protocol: Column Chromatography

-

Prepare a slurry of silica gel in the initial, less polar eluent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elute the column with the solvent mixture, gradually increasing the polarity (e.g., to 90:10, then 80:20 hexane:ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization

Recrystallization is a final purification step to obtain highly pure crystalline this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality of Experimental Choices:

-

Solvent Selection: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as toluene and heptane, can be effective.

Experimental Protocol: Recrystallization

-

Dissolve the product from chromatography in a minimum amount of hot toluene.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add heptane to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold heptane.

-

Dry the crystals under vacuum.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Melting Point | Purity assessment | A sharp and well-defined melting point indicates high purity. |

| ¹H NMR Spectroscopy | Structural confirmation | The spectrum should show the expected signals for the aromatic protons with appropriate chemical shifts and coupling constants. |

| ¹⁹F NMR Spectroscopy | Confirmation of fluorine incorporation | A single signal corresponding to the fluorine atom on the naphthalene ring. |

| ¹³C NMR Spectroscopy | Structural confirmation | The spectrum should display the correct number of carbon signals with the expected chemical shifts. |

| Mass Spectrometry | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. |

| HPLC | Purity determination | A single major peak with a purity of >99% is desirable. |

Visual Summaries of Key Processes

Synthetic Workflow

Caption: Synthetic pathway from 5-fluoro-1-naphthylamine to crude this compound.

Purification Workflow

Caption: Multi-step purification process for obtaining high-purity this compound.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a well-defined process involving the diazotization of 5-fluoro-1-naphthylamine followed by hydrolysis and a systematic purification cascade. By carefully controlling reaction parameters and employing appropriate purification techniques, researchers can obtain this valuable synthetic intermediate in high yield and purity. The methodologies detailed in this guide provide a solid foundation for the successful preparation of this compound, thereby facilitating its application in diverse areas of chemical research and development.

References

- CN100369874C - Preparation process of 1-fluoronaphthalene - Google Patents.

- CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents.

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

-

Column Chromatography - ResearchGate. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

-

Kinetics of acid and nucleophile catalysis of the diazotization of 1-naphthylamine - Canadian Journal of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine - ResearchGate. Available at: [Link]

- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents.

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. Available at: [Link]

Sources

Introduction: The Significance of Fluorine in Naphthalene Scaffolds

An In-depth Technical Guide to the Structural Elucidation of 5-Fluoronaphthalen-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound. While a comprehensive search of the Cambridge Structural Database (CSD) and other public repositories did not yield a publicly available crystal structure for this specific compound at the time of writing, this document outlines a robust, field-proven workflow for its structural elucidation. We will delve into the synthesis, crystallization, single-crystal and powder X-ray diffraction techniques, and computational modeling, offering both theoretical grounding and practical protocols.

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the naphthalen-1-ol scaffold, a fluorine atom at the 5-position is expected to influence the electronic distribution of the aromatic system and the hydrogen-bonding capabilities of the hydroxyl group. These modifications can have profound implications for the compound's behavior in biological systems and its solid-state properties. An accurate crystal structure is therefore not merely an academic exercise but a critical prerequisite for understanding and predicting the behavior of this compound.

Proposed Synthetic Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related fluoronaphthalenes. A potential reaction mechanism for the formation of 5-fluoronaphthalen-1-ols has been previously proposed.[1] A common strategy involves the diazotization of 5-fluoronaphthalen-1-amine, followed by hydrolysis of the diazonium salt.

Protocol for the Synthesis of this compound:

-

Diazotization of 5-Fluoronaphthalen-1-amine:

-

Dissolve 5-fluoronaphthalen-1-amine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

Gently heat the solution containing the diazonium salt to facilitate the replacement of the diazonium group with a hydroxyl group.

-

The evolution of nitrogen gas will be observed.

-

-

Purification:

-

The crude this compound can be purified by a suitable technique such as column chromatography or recrystallization from an appropriate solvent system.

-

Crystallization: The Gateway to a High-Resolution Structure

Obtaining high-quality single crystals is often the most challenging step in structure determination. For a small molecule like this compound, several crystallization techniques can be employed.

Experimental Protocols for Crystallization:

-

Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).

-

Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble.

-

The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to induce crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement.

Workflow for SC-XRD Analysis:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers use monochromatic radiation, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

-

Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation and Analysis: The final structure is validated using various crystallographic metrics and analyzed to understand the molecular geometry, intermolecular interactions, and crystal packing.

Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Form

While SC-XRD provides the detailed atomic structure, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing the bulk crystalline material. It is particularly useful for phase identification, purity assessment, and studying polymorphism.

Experimental Protocol for PXRD:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. The positions and relative intensities of the peaks can be used to identify the crystalline form by comparing it to a database or a calculated pattern from a known single-crystal structure.

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, or to complement it, computational crystal structure prediction (CSP) can provide valuable insights into the likely crystal packing and intermolecular interactions.

CSP Workflow:

Caption: Workflow for Computational Crystal Structure Prediction.

Methodology:

-

Molecular Geometry Optimization: The geometry of the this compound molecule is optimized using quantum mechanical methods (e.g., Density Functional Theory).

-

Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed using algorithms that explore different space groups and molecular orientations.

-

Lattice Energy Minimization: The energies of the generated crystal structures are minimized to identify the most stable polymorphs.

-

Polymorph Ranking: The predicted crystal structures are ranked based on their lattice energies to identify the most likely experimentally observable forms.

Analysis of Potential Intermolecular Interactions

Based on the functional groups present in this compound (a hydroxyl group and a fluorine atom), several key intermolecular interactions are expected to govern its crystal packing:

-

O-H···O Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules.

-

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups as donors and the oxygen or fluorine atoms as acceptors are also likely to play a role in stabilizing the crystal structure.

-

π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking, further contributing to the overall stability of the crystal lattice.

Conclusion and Future Outlook

While the crystal structure of this compound is not yet publicly available, this guide provides a comprehensive roadmap for its determination and analysis. The combination of synthesis, crystallization, X-ray diffraction, and computational modeling offers a powerful toolkit for elucidating the solid-state structure of this and other important pharmaceutical and material science compounds. The successful determination of the crystal structure of this compound will undoubtedly provide crucial insights for its future applications.

References

-

ResearchGate. X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. Available at: [Link]

-

ResearchGate. Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. Available at: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

-

PubChem. 6-Fluoronaphthalen-1-ol. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. XRD Data analysis of 1-(2,5-dimethoxyphenylazo)-2-naphtol. Available at: [Link]

-

UNT Digital Library. X-Ray Powder Diffraction Patterns of Solid Hydrocarbons, Derivative of Hydrocarbons, Phenols, and Organic Bases. Available at: [Link]

-

Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Available at: [Link]

-

Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. Available at: [Link]

-

CCDC. Search - Access Structures. Available at: [Link]

-

PubChem. 5-Amino-1-naphthol. Available at: [Link]

Sources

5-Fluoronaphthalen-1-ol reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 5-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key fluorinated building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the naphthalene-1-ol scaffold significantly modulates its electronic properties, reactivity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive analysis of the reactivity and stability of this compound, grounded in established chemical principles and supported by experimental evidence. We will delve into the electronic effects of the fluorine substituent, explore its influence on key chemical transformations, and discuss its stability under various conditions, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds

The substitution of hydrogen with fluorine is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. In the context of the naphthalen-1-ol framework, the introduction of a fluorine atom at the C-5 position creates a molecule with a unique electronic profile. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs participate in a weaker resonance donating effect (+M). This interplay of electronic effects governs the reactivity of the aromatic system and the phenolic hydroxyl group.

Electronic Landscape and its Influence on Reactivity

The reactivity of this compound is fundamentally dictated by the electronic perturbations introduced by the fluorine atom and the hydroxyl group. The hydroxyl group is a potent activating group, directing electrophilic substitution primarily to the ortho and para positions (C2, C4, and C7). The fluorine atom, being a deactivating group via its inductive effect, modulates the overall reactivity of the ring system.

A key aspect to consider is the regioselectivity of its reactions. The interplay between the activating hydroxyl group and the deactivating, yet ortho-, para- directing fluorine atom, leads to specific outcomes in electrophilic aromatic substitution reactions.

Core Reactivity Profile: A Mechanistic Exploration

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For this compound, the directing effects of both the hydroxyl and fluoro substituents are crucial.

Workflow for a Typical Electrophilic Bromination:

Caption: General workflow for electrophilic bromination of this compound.

Experimental Protocol: Regioselective Bromination

-